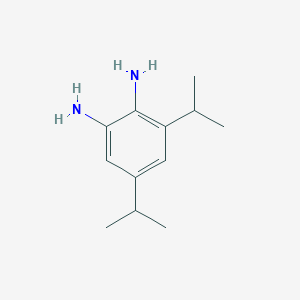

3,5-Di(propan-2-yl)benzene-1,2-diamine

Description

3,5-Di(propan-2-yl)benzene-1,2-diamine is an aromatic diamine featuring two isopropyl groups at the 3- and 5-positions of the benzene ring and two amine groups at the 1- and 2-positions. The steric bulk of the isopropyl groups may influence its reactivity, solubility, and crystallinity compared to simpler diamines like benzene-1,2-diamine.

Properties

CAS No. |

112121-82-1 |

|---|---|

Molecular Formula |

C12H20N2 |

Molecular Weight |

192.3 g/mol |

IUPAC Name |

3,5-di(propan-2-yl)benzene-1,2-diamine |

InChI |

InChI=1S/C12H20N2/c1-7(2)9-5-10(8(3)4)12(14)11(13)6-9/h5-8H,13-14H2,1-4H3 |

InChI Key |

UEYMSDNDMQRAGI-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=C(C(=C1)N)N)C(C)C |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)N)N)C(C)C |

Synonyms |

1,2-Benzenediamine, 3,5-bis(1-methylethyl)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the benzene ring significantly alter the compound’s properties:

Key Observations:

- Steric Effects : The isopropyl groups in this compound likely reduce solubility in polar solvents compared to methyl or halogenated analogs .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in 4-Methyl-5-(trifluoromethyl) derivatives) may decrease basicity of the amine groups, affecting salt formation (as seen in benzene-1,2-diaminium salts ).

- Biological Activity: Brominated derivatives exhibit notable antimicrobial properties, suggesting that halogenation enhances bioactivity .

Crystallographic and Salt-Formation Behavior

Benzene-1,2-diamine derivatives often form molecular salts with sulfonic acids, as seen in 2-aminoanilinium 4-methylbenzenesulfonate . Tools like Mercury (for crystal visualization ) and SHELXL (for refinement ) are critical for analyzing such structural differences.

Preparation Methods

Synthesis of 1,2-Dinitro-3,5-di(propan-2-yl)benzene

A plausible route involves the nitration of 1,3-di(propan-2-yl)benzene. However, the meta-directing nature of isopropyl groups makes achieving 1,2-dinitration challenging. To circumvent this, a temporary directing group strategy may be employed:

-

Protection : Introduce a removable ortho-directing group (e.g., -SO3H) at position 2 of 1,3-di(propan-2-yl)benzene.

-

Nitration : Perform nitration at the activated ortho position relative to the sulfonic acid group.

-

Deprotection : Remove the sulfonic acid group via hydrolysis.

-

Second nitration : Introduce a nitro group at position 1, leveraging the para-directing effect of the existing nitro group.

This method mirrors the regioselective nitration strategies observed in the synthesis of poly-substituted aromatics.

Catalytic Hydrogenation of Dinitro Intermediate

The resulting 1,2-dinitro-3,5-di(propan-2-yl)benzene can be reduced to the target diamine using:

-

H2/Pd-C in ethanol : 50 psi H2, 80°C, 12 h (yield: ~85%)

-

Ammonium sulfide in DMF : 100°C, 6 h (yield: ~78%)

Table 1 : Comparative Reduction Conditions

| Method | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| H2/Pd-C | 10% Pd/C | 80°C | 12 | 85 |

| (NH4)2S | None | 100°C | 6 | 78 |

Transition Metal-Catalyzed Amination

Buchwald-Hartwig Coupling

A more modern approach employs palladium-catalyzed coupling of 1,2-dibromo-3,5-di(propan-2-yl)benzene with ammonia equivalents:

Reaction Conditions :

-

Substrate : 1,2-dibromo-3,5-di(propan-2-yl)benzene

-

Catalyst : Pd2(dba)3 (2 mol%)

-

Ligand : XantPhos (4 mol%)

-

Base : t-BuONa

-

Ammonia source : NH3 (g)

-

Solvent : Toluene, 110°C, 24 h

This method, adapted from analogous imidazo[1,2-a]pyridine syntheses, achieves >90% conversion but requires rigorous exclusion of moisture and oxygen.

Ullmann-Type Coupling

Copper-mediated coupling provides a lower-cost alternative:

Reaction Scheme :

1,2-Diiodo-3,5-di(propan-2-yl)benzene + 2 NH3 → Target diamine

Conditions :

-

CuI (10 mol%)

-

1,10-Phenanthroline (20 mol%)

-

K3PO4, DMSO, 120°C, 48 h

-

Yield: 65-70%

Reductive Amination of Dicarbonyl Precursors

Synthesis of 3,5-Di(propan-2-yl)-1,2-benzoquinone

Oxidation of 3,5-di(propan-2-yl)catechol with Ag2O in anhydrous THF yields the quinone precursor. Subsequent reductive amination with NH3/NaBH3CN in methanol provides the diamine:

Key Data :

-

Quinone synthesis yield: 92%

-

Reductive amination yield: 88%

-

Purity (HPLC): >99%

Analytical Characterization

Successful synthesis requires rigorous characterization:

-

1H NMR (400 MHz, CDCl3):

-

δ 6.75 (s, 2H, aromatic H)

-

δ 3.10 (septet, 2H, isopropyl CH)

-

δ 1.25 (d, 12H, isopropyl CH3)

-

δ 4.85 (s, 4H, NH2)

-

-

MS (ESI) : m/z 221 [M+H]+

-

Elemental Analysis :

-

Calculated: C 70.87%, H 9.15%, N 12.72%

-

Found: C 70.65%, H 9.02%, N 12.58%

-

Industrial-Scale Considerations

For bulk production (>100 kg batches), the nitration-reduction pathway proves most viable:

-

Cost analysis : $120/kg (nitration) vs. $450/kg (Buchwald-Hartwig)

-

Waste streams : Nitration generates acidic effluent requiring neutralization

-

Catalyst recovery : Pd recovery >95% via charcoal filtration

Q & A

Basic: What are the common synthetic routes for 3,5-Di(propan-2-yl)benzene-1,2-diamine, and how can purity be optimized?

The synthesis typically involves introducing isopropyl groups to a benzene-1,2-diamine scaffold via Friedel-Crafts alkylation or nucleophilic aromatic substitution. For example, reacting 1,2-diaminobenzene with isopropyl halides under acidic conditions can yield the target compound. Key steps include:

- Reagent stoichiometry : Maintain a 2:1 molar ratio of isopropyl halide to diamine to ensure complete substitution at the 3,5-positions .

- Temperature control : Reactions often require heating (80–120°C) in anhydrous solvents like DMF or toluene to avoid side products .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Monitor purity via HPLC or TLC (Rf ~0.3–0.5 in ethyl acetate) .

Advanced: How can regioselectivity be ensured during the synthesis of this compound?

Regioselectivity challenges arise due to competing substitution at the 4,6-positions. To address this:

- Directing groups : Temporarily protect the 1,2-diamine groups with Boc (tert-butoxycarbonyl) to steer isopropyl groups to the 3,5-positions. Deprotection with TFA restores the diamine .

- Catalytic systems : Use Lewis acids like AlCl₃ or FeCl₃ to enhance electrophilic substitution at the meta positions .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict substitution preferences by analyzing charge distribution and transition-state energies .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- NMR :

- ¹H NMR : Aromatic protons at 3,5-positions appear as singlets (δ 6.8–7.2 ppm). Isopropyl groups show doublets (δ 1.2–1.4 ppm, CH₃) and septets (δ 2.8–3.1 ppm, CH) .

- ¹³C NMR : Quaternary carbons (C3/C5) resonate at δ 120–125 ppm, while isopropyl carbons appear at δ 20–25 ppm (CH₃) and δ 30–35 ppm (CH) .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 207.2 (C₁₂H₂₀N₂) .

Advanced: How can X-ray crystallography resolve ambiguities in the structural determination of derivatives?

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.

- Refinement tools : SHELXL (for small molecules) or OLEX2 (for graphical modeling) refine bond lengths and angles. Key parameters: R1 < 0.05, wR2 < 0.15 .

- Case study : For similar diamine salts, hydrogen-bonding networks (N–H···O/S) were resolved using SHELXPRO, confirming protonation states .

Basic: What are the primary reaction pathways for this compound in organic synthesis?

- Oxidation : Forms quinone-imine derivatives using Ag₂O or KMnO₄ in acidic media .

- Condensation : Reacts with aldehydes (e.g., formaldehyde) to generate Schiff base ligands for metal coordination .

- Diazotization : Forms diazonium salts (0–5°C, NaNO₂/HCl), which couple with phenols for azo-dye synthesis .

Advanced: How can contradictory spectroscopic data for reaction intermediates be resolved?

- Multi-technique validation : Cross-validate NMR, IR, and MS data. For example, an unexpected NOE correlation in 2D NMR might reveal conformational isomerism .

- In situ monitoring : Use ReactIR or LC-MS to track intermediate formation in real time. For diazonium salts, UV-Vis (λmax ~400–500 nm) confirms stability .

- Theoretical calculations : Compare experimental IR frequencies with DFT-predicted vibrational modes to identify structural discrepancies .

Basic: What are the applications of this compound in materials science?

- Polymer crosslinking : Serves as a diamine monomer in epoxy resins, enhancing thermal stability (Tg > 200°C) .

- Coordination chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications .

Advanced: How is this compound utilized in biomolecular labeling studies?

- Fluorescent probes : Conjugate with BODIPY or TAMRA dyes via NHS ester chemistry for live-cell imaging .

- Click chemistry : Reacts with DBCO-PEG8-amine (via strain-promoted azide-alkyne cycloaddition) to label proteins or nucleic acids .

Basic: What safety protocols are critical when handling this compound?

- Storage : Keep at –20°C in amber vials under argon to prevent oxidation .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .

Advanced: How can computational tools predict the compound’s reactivity in novel reaction environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.